molecular formula C8H8O3 B7902265 (E)-3-(2-Methylfuran-3-yl)acrylic acid

(E)-3-(2-Methylfuran-3-yl)acrylic acid

Cat. No.: B7902265
M. Wt: 152.15 g/mol
InChI Key: LNNLTJFENTYUTG-NSCUHMNNSA-N
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Description

(E)-3-(2-Methylfuran-3-yl)acrylic acid is an organic compound characterized by the presence of a furan ring substituted with a methyl group at the 2-position and an acrylic acid moiety at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-Methylfuran-3-yl)acrylic acid typically involves the reaction of 2-methylfuran with acrylic acid under specific conditions. One common method is the Knoevenagel condensation, where 2-methylfuran is reacted with malonic acid in the presence of a base such as piperidine, followed by decarboxylation to yield the desired product . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Catalysts such as piperidinium acetate can be employed to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-Methylfuran-3-yl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dicarboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The double bond in the acrylic acid moiety can be reduced to form the corresponding saturated acid using hydrogenation catalysts such as palladium on carbon.

    Substitution: The methyl group on the furan ring can undergo electrophilic substitution reactions, such as halogenation, to form halomethyl derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Furan-2,3-dicarboxylic acid.

    Reduction: 3-(2-Methylfuran-3-yl)propanoic acid.

    Substitution: 3-(2-Halomethylfuran-3-yl)acrylic acid.

Scientific Research Applications

(E)-3-(2-Methylfuran-3-yl)acrylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-3-(2-Methylfuran-3-yl)acrylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may modulate inflammatory pathways and microbial growth .

Comparison with Similar Compounds

Similar Compounds

    3-(2-Furyl)acrylic acid: Similar structure but lacks the methyl group on the furan ring.

    2-Methylfuran-3-carboxylic acid: Similar structure but lacks the acrylic acid moiety.

    Furan-2,3-dicarboxylic acid: Similar structure but has two carboxylic acid groups instead of one.

Uniqueness

(E)-3-(2-Methylfuran-3-yl)acrylic acid is unique due to the presence of both the furan ring and the acrylic acid moiety, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

(E)-3-(2-methylfuran-3-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-6-7(4-5-11-6)2-3-8(9)10/h2-5H,1H3,(H,9,10)/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNLTJFENTYUTG-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CO1)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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